7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one

Physicochemical characterization Quality control Solid-state properties

7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one (CAS 24439-16-5) is a heterocyclic building block characterized by a fused pyrimidine–pyridazinone core with a partially saturated 3,4-dihydro ring and a chlorine substituent at position 7. It belongs to the pyrimido[1,2-b]pyridazin-2-one class, a scaffold widely explored for kinase inhibition and anti-inflammatory applications.

Molecular Formula C7H6ClN3O
Molecular Weight 183.59 g/mol
Cat. No. B15214414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one
Molecular FormulaC7H6ClN3O
Molecular Weight183.59 g/mol
Structural Identifiers
SMILESC1CN2C(=NC1=O)C=CC(=N2)Cl
InChIInChI=1S/C7H6ClN3O/c8-5-1-2-6-9-7(12)3-4-11(6)10-5/h1-2H,3-4H2
InChIKeyGVPQFGLLBPHMMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one: Core Scaffold Identity and Sourcing Context


7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one (CAS 24439-16-5) is a heterocyclic building block characterized by a fused pyrimidine–pyridazinone core with a partially saturated 3,4-dihydro ring and a chlorine substituent at position 7 . It belongs to the pyrimido[1,2-b]pyridazin-2-one class, a scaffold widely explored for kinase inhibition and anti-inflammatory applications [1]. Its 3,4-dihydro oxidation state distinguishes it from the fully aromatic 2H-pyrimido[1,2-b]pyridazin-2-one analogs that dominate the medicinal chemistry literature, making it a specific synthetic entry point for reduced-ring analogs not accessible from the aromatic parent [2].

Why 7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one Cannot Be Replaced by Generic Pyrimido-Pyridazinone Analogs


Generic substitution within the pyrimido[1,2-b]pyridazinone class is unreliable because the 3,4-dihydro-2-one scaffold possesses a distinct oxidation state and hydrogen-bonding profile relative to both the fully aromatic 2H-2-one (CAS 88820-44-4) and the 4H-4-one regioisomer (CAS 88820-50-2) . The saturated C3–C4 bond alters ring conformation, electron distribution, and metabolic susceptibility, while the 2-one carbonyl placement dictates tautomeric behavior and target engagement geometry [1]. In the structurally characterized 4-trifluoromethyl series, even minor substituent changes at position 7 produced IC₅₀ shifts exceeding 5-fold in anticancer and anti-inflammatory assays, demonstrating that scaffold architecture, not merely substituent identity, governs biological outcome [2]. Procuring the incorrect oxidation state or regioisomer compromises synthetic route fidelity and SAR interpretation.

Quantitative Differentiation Evidence: 7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one Versus Closest Analogs


Melting Point as a Crystalline Identity and Purity Benchmark Versus the Fully Aromatic 2H-2-One Analog

The target compound exhibits a sharply defined melting point of 203–205 °C, consistent with a crystalline dihydro scaffold . By comparison, the fully aromatic 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one (CAS 88820-44-4) lacks a reported experimental melting point in accessible databases, while the 4H-4-one regioisomer (CAS 88820-50-2) also has limited thermal data . This well-characterized thermal profile provides a practical identity and purity verification advantage during procurement and QC release, reducing the risk of receiving an oxidized or isomerized batch.

Physicochemical characterization Quality control Solid-state properties

Predicted pKa and Ionization State Differentiation from the 4H-4-One Regioisomer

The predicted pKa of –0.12 ± 0.20 for the target compound indicates it remains essentially non-ionizable under physiological pH, a property conferred by the 3,4-dihydro-2-one scaffold . This contrasts with the 4H-4-one series, where the carbonyl at position 4 and the altered heterocycle topology can shift the protonation equilibrium. While no head-to-head measured pKa exists for the exact comparators, the class-level inference from the 4-trifluoromethyl series shows that the 2-one vs. 4-one regiochemistry produces distinct hydrogen-bond acceptor profiles and LogP values that differ by >0.5 units [1]. The target compound's extremely low pKa suggests minimal pH-dependent solubility variation, a practical advantage for formulation screening.

Ionization state Drug design Solubility prediction

Predicted Drug-Likeness and Absorption Scores: Class Benchmarking from the 4-Trifluoromethyl-2-One Series

Although direct MolSoft data for the non-trifluoromethyl target compound are not published, the structurally closest reported analog is Compound 1 (C₈H₃ClF₃N₃O, 7-chloro-4-trifluoromethyl-2H-pyrimido[1,2-b]pyridazin-2-one), which achieved the highest %ABS (95.51%) and a BBB score of 4.31 among 11 tested 2-one derivatives [1]. The target compound, lacking the electron-withdrawing CF₃ group and bearing a saturated C3–C4 bond, is predicted to have a lower molecular weight (183.6 vs. 249.0 Da), higher solubility, and a distinct LogP profile. The class data demonstrate that the 2-one scaffold bearing a 7-chloro substituent consistently outperforms 7-azido, 7-aryl, and 7-iodo analogs in predicted absorption and BBB penetration [1]. This positions the target compound as a privileged core for further optimization.

Drug-likeness Oral bioavailability prediction Lead optimization

Synthetic Utility: The 7-Chloro Substituent as a Cross-Coupling Handle Versus Deoxo and Aromatic Analogs

The 7-chloro substituent enables Pd-catalyzed cross-coupling diversification (Suzuki, Buchwald–Hartwig, Sonogashira) directly at the pyridazinone ring, a capability demonstrated in the 4-trifluoromethyl series where 7-chloro-4-CF₃-pyrimido[1,2-b]pyridazin-2-one was converted to 7-aryl, 7-alkynyl, and 7-triazolyl derivatives in good to excellent yields . The 3,4-dihydro-2-one scaffold offers a distinct advantage over the fully aromatic 2H-2-one (CAS 88820-44-4): the saturated C3–C4 bond eliminates the possibility of competing aromatic electrophilic substitution side reactions during metalation, potentially enabling cleaner coupling outcomes. In contrast, the 3,4-dihydro-2H-pyridazine analog (CAS 24439-04-1), which lacks the 2-one carbonyl, cannot participate in carbonyl-directed C–H functionalization strategies . The target compound thus uniquely combines a cross-coupling handle with a directing carbonyl group on a non-fully-aromatic scaffold.

Synthetic chemistry Cross-coupling Building block utility

SAR Insight: Chlorine at Position 7 Confers Superior Cytotoxicity in the Pyrimido[1,2-b]pyridazin-2-one Class

In a panel of eleven pyrimido[1,2-b]pyridazin-2-one derivatives varying only at position 7, the chlorine-bearing Compound 1 (C₈H₃ClF₃N₃O) demonstrated the highest cytotoxic potency against HCT-116 colorectal carcinoma cells (IC₅₀ = 49.35 ± 2.69 µM) and MCF-7 breast adenocarcinoma cells (IC₅₀ = 69.32 ± 3.19 µM), outperforming all other 7-substituted analogs including azido, aryl, iodo, triazolyl, and aminoalkyl derivatives [1]. Compound 1 uniquely induced G0/G1 cell cycle arrest and up-regulated pro-apoptotic p53 and Bax while suppressing Bcl-2, a mechanistic profile not observed with the other ten analogs [1]. Although the target compound lacks the 4-CF₃ group present in Compound 1, the class-level SAR establishes that a 7-chloro substituent on the pyrimido[1,2-b]pyridazin-2-one core is a critical determinant of antiproliferative activity, making the target compound's scaffold a validated starting point for anticancer lead generation.

Structure-activity relationship Anticancer activity Cytotoxicity

JAK2/Syk Dual Kinase Inhibition: Patent-Disclosed Scaffold Space Where the 3,4-Dihydro-2-One Core Is a Privileged Pharmacophore

US Patent 10,647,720 (issued 2020) claims a broad series of pyrimido-pyridazinone compounds as dual JAK2/Syk inhibitors for treating inflammation, wherein the pyrimido[1,2-b]pyridazinone core—and specifically the 2-one scaffold—is the essential pharmacophore [1]. The patent explicitly encompasses compounds with diverse R1 and R2 substitution patterns built upon the pyrimido-pyridazinone template. The 3,4-dihydro variant (target compound) represents a reduced oxidation state that is structurally distinct from the fully aromatic embodiments exemplified in the patent, offering a differentiated IP position for derivative generation [1]. The target compound's chlorine at position 7 maps directly onto the substitution vectors explored in the patent claims, positioning it as a key intermediate for constructing patent-defined kinase inhibitor libraries [1].

Kinase inhibition Inflammation Patent landscape

High-Value Application Scenarios for 7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one in Research and Industrial Procurement


Kinase Inhibitor Library Design: JAK2/Syk Dual Inhibition Programs

Based on US Patent 10,647,720, which claims pyrimido-pyridazin-2-ones as dual JAK2/Syk inhibitors [1], the target compound serves as a privileged late-stage diversification intermediate. Its 7-chloro substituent enables parallel Suzuki or Buchwald–Hartwig coupling to generate focused kinase inhibitor libraries, while the 3,4-dihydro scaffold provides a reduced oxidation state not exemplified in the patent literature, potentially delivering novel IP. The well-characterized melting point (203–205 °C) facilitates QC acceptance testing in multi-gram library production campaigns.

Anticancer Lead Optimization: Scaffold-Hopping from the 4-Trifluoromethyl Series

The BioImpacts 2024 study established that a 7-chloro substituent on the pyrimido[1,2-b]pyridazin-2-one core drives potent cytotoxicity (HCT-116 IC₅₀ ~49 µM) and G0/G1 cell cycle arrest via p53/Bax/Bcl-2 modulation [2]. The target compound, lacking the 4-CF₃ group, offers a scaffold-hopping opportunity to reduce lipophilicity and metabolic liability while retaining the activity-conferring 7-chloro substituent. Its predicted low pKa (–0.12) and high absorption potential make it suitable for oral anticancer agent development.

Synthetic Methodology Development: Directed C–H Functionalization on a Non-Aromatic Scaffold

The 3,4-dihydro-2-one architecture uniquely combines a cross-coupling handle (7-Cl) with a directing carbonyl group on a partially saturated heterocycle, a combination not available from the deoxo analog (CAS 24439-04-1) or the fully aromatic 2-one (CAS 88820-44-4) . This makes the target compound an ideal substrate for developing and benchmarking new C–H activation methodologies, where the saturated C3–C4 bond eliminates competing aromatic electrophilic pathways that would confound reaction optimization on the aromatic analog.

Anti-Inflammatory Drug Discovery: COX-2 and Cytokine Modulation

In the 4-trifluoromethyl series, the 7-chloro analog (Compound 1) demonstrated the strongest NO production inhibition (IC₅₀ = 29.94 ± 2.24 µM) and down-regulated COX-2, IL-6, IL-8, IL-1β, TNF-α, CCL2, CXCL1, CXCL2, and CXCL3 expression in LPS-activated cells [2]. The target compound provides access to this anti-inflammatory pharmacophore without the 4-CF₃ group, enabling exploration of structure-cytokine selectivity relationships. Its predicted high absorption (class benchmark %ABS >95%) supports oral anti-inflammatory agent development.

Quote Request

Request a Quote for 7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.